

Technical Guide: Spectroscopic Profiling of - Terpinyl Propionate

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Compound of Interest

Compound Name: *Terpinyl propionate*

CAS No.: 80-27-3

Cat. No.: B1593875

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Target Analytes: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Mass Spectrometry (MS) Version: 1.0 | Classification: Technical Reference[1]

Executive Summary

-**Terpinyl propionate** (CAS 80-27-3) is a monoterpene ester synthesized from

-terpineol and propionic acid.[1][2] Widely utilized in fragrance formulation for its stability and herbaceous-floral profile, it also serves as a lipophilic probe in drug delivery research. This guide provides a rigorous spectroscopic framework for the identification and quality control of

-**terpinyl propionate**, focusing on the specific

-isomer (p-menth-1-en-8-yl propionate).[1]

Molecular Specifications

- IUPAC Name: 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl propanoate[1][2][3][4]
- Molecular Formula: $C_{15}H_{24}O_2$

[4]

- Molecular Weight: 210.31 g/mol [5][6]
- Key Structural Feature: Tertiary ester linkage at the C8 position of the p-menthane skeleton, providing significant steric bulk and resistance to hydrolysis compared to primary esters.

Sample Preparation & Synthesis Validation

Reliable spectroscopic data depends on sample purity. The following protocol ensures the isolation of the

-isomer from commercial "terpinyl" mixtures.

Synthesis/Purification Protocol

Objective: Isolate high-purity

-terpinyl propionate.

- Reagents:
 - Terpineol (95%+), Propionic Anhydride (1.2 eq), Pyridine (solvent/base), DMAP (catalytic).
- Reaction: Stir at 40°C for 6 hours under atmosphere. The tertiary alcohol requires DMAP activation to overcome steric hindrance.
- Workup: Quench with ice water. Extract with diethyl ether.[7] Wash with 1M HCl (remove pyridine), saturated, and brine.
- Purification: Fractional distillation under reduced pressure (approx. 110°C at 10 mmHg).
- Validation: Check GC-MS for a single peak at Retention Index (RI) ~1468 (DB-5 column).

Mass Spectrometry (MS) Analysis

Method: Electron Impact (EI), 70 eV.

Fragmentation Logic

The mass spectrum of

-terpinyl propionate is dominated by the instability of the tertiary ester bond. The molecular ion is often weak or absent, with the spectrum resembling a superposition of the terpene cation and the acid fragment.

- Molecular Ion (): m/z 210 (Trace/Weak).
- Base Peak: m/z 136 ().
 - Mechanism: McLafferty-like rearrangement or direct elimination of propionic acid yields the stable terpene cation (), isomeric with limonene/terpinolene.
- Diagnostic Fragments:
 - m/z 121: Loss of methyl from the terpene cation ().
 - m/z 93: Retro-Diels-Alder fragmentation of the cyclohexene ring ().
 - m/z 57: Propionyl cation (), confirming the propionate headgroup.

Fragmentation Pathway Diagram



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Figure 1: EI-MS fragmentation pathway showing the characteristic elimination of the acid moiety.[1]

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat liquid).

The IR spectrum confirms the ester functionality and the unsaturation of the terpene ring.



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Nuclear Magnetic Resonance (NMR)

Solvent:

| Reference: TMS (0.00 ppm)[1]

NMR Analysis (400 MHz)

The proton spectrum is characterized by the propionate ethyl group and the specific methyl signatures of the p-menthane skeleton.



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Expert Insight: Unlike secondary esters (e.g., menthyl acetate),

-terpinyl propionate lacks a methine proton

to the oxygen (H-8), as C8 is quaternary.[1] The downfield shift of the gem-dimethyls (1.41/1.43 ppm) compared to

-terpineol (~1.2 ppm) is the primary confirmation of esterification.[1]

NMR Analysis (100 MHz)

The carbon spectrum confirms the quaternary center at C8 and the carbonyl environment.



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Structural Elucidation Workflow

The following logic gate diagram illustrates the decision process for confirming the identity of **-terpinyl propionate** in a complex mixture.



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Figure 2: Step-by-step spectroscopic validation workflow.

References

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Sources

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